molecular formula C11H11N3O2 B12439969 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-amine CAS No. 501902-76-7

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-amine

Cat. No.: B12439969
CAS No.: 501902-76-7
M. Wt: 217.22 g/mol
InChI Key: UYDKYVDCSQWKNF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-amine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate pyrazole derivatives. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzodioxane derivatives .

Scientific Research Applications

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-amine is unique due to its specific structural features and the presence of both benzodioxane and pyrazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

CAS No.

501902-76-7

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C11H11N3O2/c12-11-6-8(13-14-11)7-1-2-9-10(5-7)16-4-3-15-9/h1-2,5-6H,3-4H2,(H3,12,13,14)

InChI Key

UYDKYVDCSQWKNF-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NN3)N

Origin of Product

United States

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